Fmoc-D-3-(4-Thiazolyl)-alanine

Description

Contextualization within Unnatural Amino Acid Chemistry and Non-Canonical Amino Acid Biocatalysis

Unnatural amino acids (UAAs) and non-canonical amino acids (ncAAs) represent a significant expansion of the chemical diversity available for protein and peptide engineering beyond the 20 proteinogenic amino acids. rsc.orgsigmaaldrich.com These novel building blocks can be incorporated into peptides and proteins to introduce new functionalities, modify structure and stability, and probe biological mechanisms. rsc.orgresearchgate.net The introduction of ncAAs can be achieved through methods like solid-phase peptide synthesis or by reprogramming the genetic code in living organisms. rsc.orgnih.gov This allows for the site-specific insertion of an ncAA into a protein, offering a powerful tool for creating proteins with novel properties. nih.govacs.org

Fmoc-D-3-(4-Thiazolyl)-alanine is a prime example of a UAA that provides unique chemical features. The thiazole (B1198619) moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is not found in the canonical amino acid repertoire. researchgate.netuq.edu.au Its incorporation can influence the resulting peptide's conformation and interaction with biological targets. researchgate.net The field of non-canonical amino acid biocatalysis leverages the promiscuity of certain enzymes to accept and process ncAAs, enabling the creation of diverse peptide libraries for applications such as drug discovery. nih.gov

Significance as a Specialized Building Block in Advanced Peptide Synthesis

In advanced peptide synthesis, particularly solid-phase peptide synthesis (SPPS), this compound serves as a valuable and specialized building block. chemimpex.comchemimpex.com The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amine functional group of the amino acid. chemimpex.comchemimpex.com This protection strategy is fundamental to SPPS, allowing for the stepwise and controlled assembly of a peptide chain.

The uniqueness of this compound lies in its thiazole-containing side chain. chemimpex.comchemimpex.com This side chain can introduce specific properties into the final peptide, such as:

Enhanced Biological Activity: The thiazole ring is a privileged structure in medicinal chemistry, known to be a component of many bioactive natural products and pharmaceuticals. researchgate.netuq.edu.au Its presence can lead to improved binding affinity and specificity for biological targets. chemimpex.comchemimpex.com

Structural Rigidity: The planar and aromatic nature of the thiazole ring can impose conformational constraints on the peptide backbone, which can be advantageous for designing peptides with specific secondary structures or for stabilizing desired conformations. uq.edu.au

Metal Chelation: The nitrogen and sulfur atoms in the thiazole ring can act as ligands for metal ions, making this amino acid useful for developing metallopeptides or for applications in metal ion sensing. peptide.com

The stability and compatibility of this compound with various coupling reagents used in SPPS make it a reliable component for the efficient synthesis of complex peptides. chemimpex.comchemimpex.com

Historical Perspectives on the Integration of Thiazole-Containing Amino Acids into Peptide Science

The interest in thiazole-containing amino acids in peptide science is rooted in the discovery of numerous natural products with potent biological activities that feature this heterocyclic motif. nih.govnih.gov Many of these compounds, often produced by marine organisms or bacteria, exhibit anticancer, antibiotic, or other therapeutic properties. nih.gov The thiazole ring in these natural products is often formed through post-translational modification of cysteine or serine residues. uq.edu.aunih.gov

This natural precedent inspired synthetic chemists to develop methods for incorporating thiazole-containing amino acids directly into peptides. The development of Fmoc-protected thiazole amino acid derivatives, such as this compound, was a significant step forward, enabling their use in routine solid-phase peptide synthesis. chemimpex.comchemimpex.com This has allowed researchers to systematically explore the structure-activity relationships of thiazole-containing peptides and to design novel peptidomimetics with improved pharmacological properties. researchgate.net The thiazole ring can be viewed as a bioisostere of a peptide bond, offering a way to create peptide mimics with altered properties. mdpi.com

Overview of Current Research Trajectories and Scholarly Landscape

Current research involving this compound and related compounds is focused on several key areas:

Drug Discovery and Development: A primary focus is the development of novel peptide-based therapeutics. chemimpex.comchemimpex.com This includes the design of antimicrobial peptides, enzyme inhibitors, and receptor agonists or antagonists. chemimpex.com The unique properties conferred by the thiazole ring are exploited to enhance the potency, selectivity, and stability of these drug candidates. chemimpex.comchemimpex.com

Bioconjugation and Chemical Biology: The thiazole moiety can be used as a chemical handle for bioconjugation, allowing for the attachment of peptides to other molecules of interest, such as fluorescent probes or drug delivery systems. chemimpex.com

Materials Science: The ability of thiazole-containing peptides to self-assemble and their potential for metal coordination are being explored for the development of novel biomaterials and catalysts.

The scholarly landscape is characterized by interdisciplinary research that combines organic synthesis, medicinal chemistry, biochemistry, and materials science. The availability of this compound and other unnatural amino acids from commercial suppliers has facilitated their broader use in academic and industrial laboratories. peptide.comadvancedchemtech.compeptide.comhongglory.comcalpaclab.commedchemexpress.comthermofisher.comfishersci.ca

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 205528-33-2 | chemimpex.comchemimpex.comadvancedchemtech.compeptide.com |

| Molecular Formula | C21H18N2O4S | chemimpex.comchemimpex.comadvancedchemtech.compeptide.com |

| Molecular Weight | 394.45 g/mol | chemimpex.comchemimpex.comadvancedchemtech.compeptide.com |

| Appearance | White to off-white powder | chemimpex.comchemimpex.com |

| Purity | ≥ 99% (HPLC) | chemimpex.com |

| Melting Point | 178 - 182 °C | chemimpex.comchemimpex.com |

| Solubility | Soluble in DMF and DMSO | |

| Storage | 0 - 8 °C | chemimpex.comchemimpex.com |

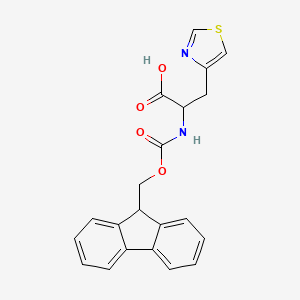

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c24-20(25)19(9-13-11-28-12-22-13)23-21(26)27-10-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,11-12,18-19H,9-10H2,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBAZFASKHLHKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=N4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Incorporation into Peptide and Peptidomimetic Scaffolds

Solid-Phase Peptide Synthesis (SPPS) Protocols for Thiazolyl-alanine Integration

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptide chains, and the integration of Fmoc-D-3-(4-Thiazolyl)-alanine follows the standard Fmoc/tBu strategy. acs.orgmit.edu The general process involves the iterative deprotection of the N-terminal Fmoc group, typically with a solution of 20% piperidine (B6355638) in N,N-dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. uci.edu However, the bulky and electron-rich nature of the thiazole (B1198619) side chain can present challenges, often classifying it as a "difficult" or sterically hindered residue requiring optimized protocols. d-nb.inforesearchgate.net

Selection and Optimization of Peptide Coupling Reagents for Difficult Sequences

The efficiency of the coupling step is paramount for achieving high purity of the final peptide. The steric hindrance posed by the thiazole moiety necessitates the use of highly efficient coupling reagents to ensure complete and rapid amide bond formation. researchgate.netjpt.com Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone are often insufficient. jpt.com

Modern peptide synthesis relies on aminium/uronium or phosphonium (B103445) salt-based reagents, which form highly reactive intermediates. jpt.comuniurb.it For hindered couplings like the incorporation of this compound, reagents such as HATU, HBTU, and PyBOP are frequently employed in conjunction with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). uniurb.itmdpi.com These reagents generate reactive esters (OAt or OBt esters) that facilitate the coupling reaction. uniurb.it HATU, which forms OAt esters, is often considered superior for difficult sequences due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in its leaving group (HOAt), accelerating the reaction. mdpi.com

Optimization often involves increasing the equivalents of the amino acid and coupling reagent (typically 3-5 equivalents relative to the resin loading) and extending the coupling time to ensure the reaction goes to completion. uci.edu Monitoring the reaction using a qualitative test like the Kaiser test for free primary amines is crucial to confirm complete acylation before proceeding to the next cycle. iris-biotech.de

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acid Incorporation

| Coupling Reagent | Class | Activating Species | Advantages | Considerations for Thiazolyl-alanine |

| HATU | Aminium Salt | OAt-ester | Highly efficient, fast kinetics, reduced epimerization. mdpi.com | Excellent choice for sterically demanding couplings. |

| HBTU/TBTU | Aminium Salt | OBt-ester | Reliable, cost-effective, widely used. uniurb.it | Good general-purpose choice, may require longer coupling times than HATU. |

| PyBOP | Phosphonium Salt | OBt-ester | High coupling efficiency, avoids guanidinylation side products. uniurb.it | Suitable for difficult sequences, including hindered amino acids. |

| DIC/OxymaPure | Carbodiimide + Additive | Oxyma-ester | Low epimerization, safer alternative to HOBt-based reagents. thieme-connect.de | A strong option, particularly when minimizing epimerization is critical. |

| BEMT | Thiazolium Salt | Acyl-thiazolium | Specifically designed for hindered amino acids. d-nb.info | Highly effective for challenging couplings involving N-alkyl or α,α-disubstituted amino acids. |

Influence of Resin Supports and Linker Chemistries on Incorporation Efficiency

The choice of solid support is critical for a successful synthesis. The resin must be chemically inert to the synthesis conditions while providing a suitable environment for the growing peptide chain. rsc.org Key factors include the resin's swelling properties and the nature of the linker used to attach the first amino acid. rsc.orgnih.gov

For the synthesis of peptides containing bulky or hydrophobic residues like thiazolyl-alanine, polyethylene (B3416737) glycol (PEG)-grafted polystyrene resins (e.g., TentaGel) are often preferred over standard polystyrene (PS) resins. mit.edu PEG-based resins swell well in a variety of solvents, including the polar DMF used for coupling and the less polar dichloromethane (B109758) (DCM) sometimes used for washing, creating a more "solution-like" environment that improves reaction kinetics and helps prevent peptide aggregation. rsc.org

The linker chemistry determines the C-terminal functionality of the cleaved peptide.

Wang Resin: Used to generate a C-terminal carboxylic acid. It is cleaved with strong acid, typically a high percentage of trifluoroacetic acid (TFA). peptide.com

2-Chlorotrityl Chloride (2-CTC) Resin: Highly acid-labile, allowing for the cleavage of the peptide under very mild acidic conditions. This is advantageous for producing protected peptide fragments for use in solution-phase segment condensation and minimizes potential side reactions like aspartimide formation. issuu.com It is the resin of choice for preparing C-terminal acid peptides where side-chain protecting groups need to be preserved. issuu.com

Rink Amide Resin: Used to generate a C-terminal amide, a common feature in many bioactive peptides. It is also cleaved with strong TFA. uci.edu

The loading of the first amino acid onto the resin is a crucial step. For 2-CTC resin, the Fmoc-amino acid is typically attached using DIPEA in DCM, a process that avoids a pre-activation step and minimizes racemization. uci.edu

Table 2: Resin Supports and Their Suitability for Thiazolyl-alanine Peptides

| Resin Type | Linker Type | C-Terminal Product | Key Features |

| Polystyrene (PS) | Wang, Rink Amide | Acid, Amide | Standard, cost-effective. Can suffer from poor swelling and aggregation with difficult sequences. |

| PEG-grafted PS (e.g., TentaGel) | Wang, Rink Amide, etc. | Acid, Amide, etc. | Excellent swelling in diverse solvents, reduces aggregation, improves yields for complex peptides. mit.edu |

| 2-Chlorotrityl Chloride (2-CTC) | Chlorotrityl | Acid or Protected Fragment | Very acid-labile linker allows mild cleavage, preserving side-chain protection. issuu.com |

Strategies for Minimizing Epimerization and Side Reactions during Coupling

Epimerization, the change in stereochemistry at the α-carbon, is a significant risk during the activation of any amino acid, particularly for hindered residues or in segment coupling. mdpi.comthieme-connect.de While the use of urethane-based protecting groups like Fmoc inherently suppresses racemization, the conditions of the coupling reaction can still lead to the formation of the undesired L-diastereomer. mit.edu

Several strategies are employed to mitigate this risk:

Choice of Additive: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or, more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) and ethyl cyano(hydroxyimino)acetate (OxymaPure) is standard practice. mdpi.comthieme-connect.de These additives react with the activated amino acid to form active esters that are less prone to epimerization than other intermediates like oxazolones. HOAt is particularly effective due to its ability to stabilize the intermediate through hydrogen bonding. mdpi.com

Base Selection: The choice and amount of base can influence epimerization. Less basic tertiary amines like collidine or N-methylmorpholine (NMM) are sometimes preferred over the more commonly used DIPEA, although the effect is sequence-dependent. mdpi.com Using the minimum necessary amount of base is recommended.

Pre-activation Time: Minimizing the time between the activation of the amino acid and its addition to the resin-bound peptide can reduce the window for epimerization to occur.

Low Temperature: Performing couplings at reduced temperatures can slow the rate of epimerization, although this may also slow the desired coupling reaction.

Solution-Phase Peptide Synthesis Strategies for Specialized Macromolecular Constructs

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis (SolPS) remains valuable, particularly for the large-scale industrial production of peptides or for the creation of complex, specialized macromolecular constructs. mdpi.comekb.eg SolPS avoids the use of solid supports, with all reactions occurring in a homogenous solution. This requires purification of the intermediate peptide after each coupling step, a significant drawback compared to the simple filtration and washing steps of SPPS. mdpi.com

However, for incorporating this compound into a larger, multi-domain construct, a hybrid approach is often optimal. In this strategy, a protected peptide fragment containing the thiazolyl residue is first synthesized via SPPS on a highly labile resin like 2-CTC. nih.gov After cleavage, this protected fragment can be purified and then coupled to another fragment in solution. This "segment condensation" approach can be more efficient for synthesizing very long peptides or proteins. nih.gov The key challenge in fragment coupling is the high risk of epimerization at the C-terminal residue of the activating fragment. Therefore, coupling reagents known to suppress racemization, such as DIC/OxymaPure, are essential. thieme-connect.de

Strategic Positioning of Thiazolyl-alanine within Peptide Sequences for Conformational Control

The thiazole ring is not merely a passive side chain; it is a powerful conformational control element. nih.govrsc.org The sp2-hybridized carbons of the thiazole ring and its planarity introduce significant steric constraints on the peptide backbone. nih.gov Computational and structural studies have shown that amino acids with a C-terminal thiazole ring tend to adopt a unique, semi-extended β2 conformation. nih.govresearchgate.net This preference is stabilized by an intramolecular hydrogen bond between the amide proton (N-H) of the thiazolyl-alanine residue and the nitrogen atom of the thiazole ring (N–H···NTzl). nih.govresearchgate.net

By strategically placing this compound within a peptide sequence, chemists can induce specific secondary structures, such as β-turns or β-sheets. rsc.orgnih.gov The D-configuration of the amino acid is particularly effective at promoting reverse turns. researchgate.net This conformational rigidity is highly desirable in drug design, as it reduces the entropic penalty of binding to a biological target, potentially leading to higher affinity and specificity. rsc.org The thiazole moiety can thus be used as a stable, non-hydrolyzable mimic of a peptide bond, locking the local conformation into a bioactive state.

Synthesis of Constrained Peptides, Cyclic Peptides, and Other Topologically Diverse Analogues

The conformational-directing properties of thiazolyl-alanine make it an excellent component for the synthesis of constrained and cyclic peptides. nih.govrsc.org Cyclization is a widely used strategy to improve the metabolic stability, bioavailability, and receptor-binding affinity of peptides by reducing their conformational flexibility. issuu.commdpi.com

The synthesis of a cyclic peptide containing D-3-(4-thiazolyl)-alanine typically involves:

Linear Precursor Synthesis: The linear peptide is assembled on a solid support, often using a resin and protecting group scheme that allows for later orthogonal deprotection for cyclization. researchgate.net

Cyclization: The cyclization can be performed either on-resin or in solution after cleavage. On-resin cyclization takes advantage of "pseudo-dilution," where the resin-bound nature of the peptide chains favors intramolecular over intermolecular reactions, thus minimizing dimerization or polymerization. issuu.com Solution-phase cyclization requires high-dilution conditions to achieve the same effect. researchgate.net

Choice of Cyclization Site: The presence of a D-amino acid like D-thiazolyl-alanine can act as a β-turn inducer, pre-organizing the linear peptide into a conformation that is favorable for cyclization, potentially increasing the yield of the desired macrocycle. researchgate.net The cyclization is often performed using potent coupling reagents like PyBOP or HATU to facilitate the macrolactamization. mdpi.com

The incorporation of thiazole rings is a hallmark of many complex, naturally occurring cyclic peptide antibiotics, where the heterocycles are crucial for maintaining the rigid, bioactive conformation of the macrocycle. rsc.org The chemical synthesis of these and their analogues using building blocks like this compound allows for the creation of topologically diverse libraries for drug discovery. researchgate.net

Structural and Conformational Investigations of Peptides Containing Fmoc D 3 4 Thiazolyl Alanine

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, providing data at the atomic level. For peptides incorporating Fmoc-D-3-(4-Thiazolyl)-alanine, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals and to deduce conformational details.

Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish through-bond connectivities, which aid in the sequential assignment of amino acid residues within the peptide. nih.govscispace.com Of particular importance is the Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which provides through-space distance constraints between protons that are close in space (< 5 Å), regardless of their position in the sequence. These NOE-derived constraints are fundamental for defining the peptide's fold.

The chemical shifts of the protons, especially the amide (NH), alpha (Hα), and beta (Hβ) protons, are sensitive to the local conformation. For instance, the coupling constant between the amide and alpha protons (³J(HN,Hα)) can provide information about the backbone dihedral angle φ (phi), a key determinant of secondary structure. researchgate.net The presence of the thiazole (B1198619) ring introduces characteristic shifts in adjacent protons due to its aromatic and electronic nature. In studies of cyclic peptides containing thiazole rings, 2D NMR has been instrumental in revealing that the heterocycle imposes significant conformational restrictions, often leading to a single, well-defined solution structure. acs.org

| Proton | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Amide (NH) | 8.0 - 9.0 | Chemical shift is sensitive to hydrogen bonding and solvent exposure. |

| α-CH | 4.5 - 5.0 | Position is influenced by the nature of adjacent residues and secondary structure. |

| β-CH₂ | 3.2 - 3.8 | Protons are diastereotopic and may appear as distinct multiplets. |

| Thiazole H2 | ~9.0 | Proton on the carbon between the nitrogen and sulfur atoms. |

| Thiazole H5 | ~7.8 - 8.2 | Proton on the carbon adjacent to the sulfur atom. |

Peptides containing D-3-(4-Thiazolyl)-alanine are analyzed by CD to determine their propensity to form α-helices, β-sheets, β-turns, or random coil structures. rsc.org The thiazole ring itself is an achiral chromophore but its attachment to the chiral D-alanine Cα carbon can result in contributions to the CD spectrum. nih.gov The introduction of D-amino acids can disrupt or, conversely, stabilize specific secondary structures like β-turns or β-hairpins. nih.gov For instance, studies on thiophenylalanine-containing peptides have used CD to confirm that the incorporation of the modified residue did not significantly perturb the native structure. plos.org

| Secondary Structure | Positive Maxima (nm) | Negative Minima (nm) |

|---|---|---|

| α-Helix | ~192 | ~208 and ~222 |

| β-Sheet (Antiparallel) | ~195 - 200 | ~215 - 220 |

| β-Turn | Variable, often a weak negative band ~225-230 and a strong negative band ~205 nm for Type I | |

| Random Coil | ~212 (weak) | ~198 |

Mass spectrometry (MS) is a cornerstone technique in peptide analysis, providing precise molecular weight determination and sequence information. nih.gov For peptides containing this compound, tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. researchgate.net In a typical MS/MS experiment, the peptide ion (precursor ion) is isolated and then fragmented through methods like Collision-Induced Dissociation (CID).

The fragmentation primarily occurs at the peptide bonds, generating a series of predictable fragment ions, mainly b- and y-ions. researchgate.net The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for sequence verification. The presence of the D-3-(4-Thiazolyl)-alanine residue can be confirmed by a characteristic mass shift in the fragment ion series. The thiazole moiety itself is stable and typically remains intact on the side chain during CID fragmentation. researchgate.net This allows for the precise localization of the modification within the peptide sequence.

| No. | Residue | b-ion (m/z) | y-ion (m/z) |

|---|---|---|---|

| 1 | Gly | 58.04 | 300.09 |

| 2 | Thz | 199.06 | 243.07 |

| 3 | Ala | 270.10 | 102.05 |

Note: Calculations are for singly charged ions [M+H]⁺. Residue masses are based on average isotopic composition. Thz residue mass = 141.02 Da.

Crystallographic Studies of Peptides Incorporating Thiazolyl-alanine

X-ray crystallography provides the most detailed, high-resolution three-dimensional structures of molecules in their solid state. nih.gov Obtaining a crystal structure of a peptide containing this compound can reveal precise bond angles, bond lengths, and the conformation of both the peptide backbone and the side chain. This information is invaluable for understanding intermolecular interactions within the crystal lattice, which can mimic interactions with biological targets.

While obtaining well-diffracting crystals of peptides can be challenging, successful crystallographic studies provide definitive conformational data. For example, the crystal structure of a peptide containing a thiazolylalanine (B1683130) (Thz) residue bound to the 14-3-3σ protein has been solved (PDB ID: 6TCH). researchgate.net Analysis of such structures reveals the specific orientation of the thiazole ring within the protein's binding pocket and the key interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. These details are crucial for structure-based drug design efforts. The backbone torsion angles (φ and ψ) for the thiazolyl-alanine residue in the crystal structure provide an experimental benchmark for validating the results of solution-state NMR and computational modeling.

| Parameter | Value |

|---|---|

| PDB ID | 6TCH |

| Resolution | 1.78 Å |

| Space Group | P 2₁ 2₁ 2₁ |

| Unit Cell Dimensions (a, b, c) | 48.8 Å, 83.9 Å, 90.7 Å |

| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° |

| Thiazolylalanine Residue | Thz-1 in Chain B |

Data sourced from the Protein Data Bank (PDB). researchgate.net

Computational Chemistry and Molecular Dynamics Simulations

Computational methods are essential complements to experimental techniques, providing dynamic and energetic insights into peptide conformation that are often difficult to obtain experimentally. Molecular modeling, quantum mechanics, and molecular dynamics (MD) simulations are used to explore the conformational space available to peptides containing this compound. frontiersin.orgnih.gov

Computational approaches can predict the preferred conformations of a peptide from its primary sequence. Methods like Density Functional Theory (DFT) are used to perform in-depth conformational analyses of model compounds, such as dipeptides containing the thiazole-amino acid, to generate Ramachandran-like energy maps. nih.gov These studies have shown that structural units with a thiazole ring tend to favor a semi-extended β2 conformation, which is stabilized by an intramolecular hydrogen bond between the amide proton and the thiazole nitrogen atom (N–H⋯N_Tzl). nih.gov

| Conformation | φ (phi) Angle (°) | ψ (psi) Angle (°) | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

|---|---|---|---|---|

| β2 (semi-extended) | +160 | -6 | 0.00 (Global Minimum) | Intramolecular N–H···N(thiazole) H-bond |

| Polyproline II-like | +75 | -145 | +1.5 | Extended backbone conformation |

| Turn-like | +60 | +30 | +2.8 | Backbone hydrogen bond |

Note: Values are representative and derived from DFT studies on similar thiazole-containing amino acid models. nih.gov The D-amino acid configuration leads to positive φ angles being more favorable.

Elucidation of Intra- and Intermolecular Interactions Mediated by the Thiazole Moiety

The thiazole moiety of this compound introduces a unique set of interaction capabilities within a peptide sequence, significantly influencing its three-dimensional structure and potential for molecular recognition. The planar, aromatic heterocycle possesses distinct electronic features that facilitate a range of non-covalent interactions. uq.edu.auuq.edu.au These interactions can be broadly categorized as hydrogen bonding and π-system interactions, which collectively stabilize specific peptide conformations.

The nitrogen atom within the thiazole ring acts as a strong hydrogen bond acceptor, a property that is crucial in defining peptide secondary structures. uq.edu.auuq.edu.au Research based on Density Functional Theory (DFT) calculations and analysis of solid-state crystal structures has revealed that peptides containing a thiazole-amino acid residue have a high propensity to adopt a semi-extended β2 conformation. This specific conformation is primarily stabilized by an intramolecular hydrogen bond between the amide proton (N-H) of the peptide backbone and the nitrogen atom of the thiazole ring (N-H···NTzl). nih.gov This interaction effectively locks a portion of the peptide backbone into a defined, rigid structure.

In addition to hydrogen bonding, the aromatic π-cloud of the thiazole ring can participate in various π-stacking interactions with other aromatic residues within the peptide or with external binding partners. The sulfur atom, with its extended lone pair of electrons, also contributes to the electronic character of the ring, potentially engaging in other non-covalent interactions that can direct molecular conformation. uq.edu.auuq.edu.au These collective interactions are pivotal in the development of peptidomimetics, where the thiazole ring is used as a structural template to mimic or disrupt protein-protein interactions. uq.edu.au

| Interaction Type | Participating Atoms/Groups | Description | Consequence |

| Intramolecular Hydrogen Bond | Backbone Amide (N-H) and Thiazole Nitrogen (NTzl) | The electron-rich nitrogen atom of the thiazole ring acts as a hydrogen bond acceptor for a nearby amide proton. | Stabilizes a semi-extended β2 conformation, restricting local backbone flexibility. nih.gov |

| π-π Stacking | Thiazole aromatic ring and other aromatic side chains (e.g., Phe, Tyr, Trp) | Face-to-face or edge-to-face stacking of the aromatic systems. | Contributes to the overall tertiary structure and stability of the folded peptide. |

| Sulfur Interactions | Thiazole Sulfur atom | The lone pair electrons of the sulfur can engage in various weak non-covalent interactions. | Influences the local electronic environment and can contribute to specific side chain orientations. uq.edu.auuq.edu.au |

Impact of the Thiazole Ring on Peptide Backbone Flexibility and Side Chain Orientations

The incorporation of a thiazole ring, as seen in this compound, imposes significant constraints on the conformational freedom of a peptide backbone. uq.edu.aursc.org This inherent rigidity stems from the planar nature of the five-membered heterocyclic ring. uq.edu.auresearchgate.net When introduced into a peptide sequence, often as a dipeptide surrogate for a cysteine residue, the thiazole ring effectively reduces the number of rotatable bonds, thereby rigidifying the local structure. uq.edu.au

Spectroscopic studies, particularly 2D NMR, on cyclic peptides containing thiazole rings have experimentally confirmed their significant impact on conformational flexibility. acs.org These studies demonstrate that the presence of the thiazole ring severely restricts the available conformational space, often leading to a single, well-defined solution structure. acs.org This contrasts sharply with the conformational flexibility typically observed in similar peptides lacking the thiazole constraint. acs.org The rigid nature of the thiazole unit forces the peptide backbone into specific shapes, such as pseudochair or boat conformations in cyclic octapeptides, which in turn dictates the spatial orientation of the adjacent amino acid side chains. acs.org This precise positioning of side chains is critical for molecular recognition and biological activity.

| Feature of Thiazole Ring | Impact on Peptide Backbone | Consequence for Side Chains |

| Planarity | Introduces a flat, rigid segment into the backbone. | Fixes the origin point and initial vector of the side chain relative to the backbone. |

| Reduced Rotational Freedom | Decreases the number of freely rotating bonds in the backbone. | Limits the possible orientations the side chain can adopt. |

| Turn Induction | Promotes the formation of β-turns and other secondary structures. uq.edu.au | Orients side chains on the interior or exterior of the turn, influencing solvent exposure and interaction potential. |

| Conformational Locking | Can lead to a single, stable conformation in solution. acs.org | Results in a well-defined and predictable spatial arrangement of side chains. |

Exploration of Molecular Recognition and Biochemical Activity

Enzyme-Substrate and Enzyme-Inhibitor Interaction Mechanisms

Peptides containing the 3-(4-thiazolyl)-alanine residue have been investigated as inhibitors of critical enzyme families, namely proteases and kinases. The thiazole (B1198619) ring serves as a versatile scaffold that can be chemically modified to fine-tune interactions within the enzyme's active site. nih.govrsc.org

Kinase Inhibition: The thiazole ring is a cornerstone in the development of numerous protein kinase inhibitors, including approved anti-cancer drugs like Dasatinib. nih.gov Thiazole derivatives often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. nih.govnih.gov The nitrogen and sulfur atoms of the thiazole ring can form crucial hydrogen bonds and other interactions within the hinge region of the kinase active site, a common feature exploited in kinase inhibitor design. nih.govrsc.orgnih.gov The abnormal function of protein kinases is a hallmark of many cancers, making thiazole-based inhibitors a significant area of research for targeted therapies. rsc.org

The chemical tractability of the thiazole scaffold allows for systematic modifications to optimize inhibitor potency and selectivity.

Potency Enhancement: The potency of thiazole-based inhibitors can be significantly improved through specific substitutions. For instance, a study on Glycogen Synthase Kinase 3 (GSK-3) inhibitors demonstrated that adding a primary carboxamide group to the thiazole ring led to nanomolar activity. nih.gov Similarly, for B-RAFV600E kinase inhibitors, specific substitutions on a phenyl ring attached to the thiazole core resulted in compounds with greater potency than the standard drug, dabrafenib. nih.gov

Selectivity Modulation: Achieving selectivity is critical to minimize off-target effects. Design strategies often focus on exploiting differences in the amino acid residues lining the active sites of different enzymes. For proteases, altering the amino acids at positions P2, P3, and P4 of a peptidomimetic inhibitor can confer selectivity between closely related enzymes. google.com In the realm of kinase inhibitors, covalent inhibitors have been developed that selectively target mutant forms of a kinase over the wild-type, a key strategy to overcome drug resistance. For example, anilinopyrimidine-based inhibitors were designed to irreversibly bind to a cysteine residue in a mutant EGFR, showing high selectivity. nih.gov

The following table summarizes the inhibitory activity of various thiazole-based compounds against different protein kinases, illustrating the potency that can be achieved with this scaffold.

Receptor-Ligand Binding Affinity and Selectivity Profiling

The incorporation of 3-(4-thiazolyl)-alanine is a key strategy in the synthesis of peptide ligands targeting G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are major drug targets. nih.govnih.gov Opioid receptors are a prominent class of GPCRs where this modification has been explored. researchgate.net

To probe the structural requirements for opioid receptor binding, researchers have synthesized analogs of naturally occurring opioid peptides. In one such study, the phenylalanine at position 3 (Phe³) of the delta-opioid receptor selective peptide, deltorphin (B1670231) I, was replaced with 3-(4-thiazolyl)alanine. nih.govresearchgate.net

The table below presents the binding affinities of the deltorphin I analog containing 3-(4-Thiazolyl)-alanine compared to the native peptide and another heterocyclic analog.

Opioid receptors represent a major GPCR subfamily where ligands containing 3-(4-thiazolyl)-alanine have been developed. nih.govresearchgate.net The principles of GPCR ligand design involve creating molecules that fit precisely into the receptor's binding pocket, which is formed by the transmembrane helices. plos.orgfrontiersin.org The incorporation of unnatural amino acids like 3-(4-thiazolyl)-alanine can introduce novel interactions, improve binding affinity, and confer selectivity for one GPCR subtype over another. While its application in opioid receptor ligands is established, the use of Fmoc-D-3-(4-thiazolyl)-alanine for other non-opioid GPCR targets is a more specialized area of research. However, the thiazole motif itself is found in ligands for other receptors, such as the imidazo-thiazole core in activators of the Constitutive Androstane Receptor (CAR), a nuclear receptor. wikipedia.org This suggests the broader potential of the thiazole heterocycle in ligand design for a variety of receptor families.

Modulation of Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is linked to many diseases, including cancer. Targeting these large, often flat interaction surfaces is a significant challenge in drug discovery. explorationpub.comrsc.org Peptides and peptidomimetics are promising therapeutic candidates for modulating PPIs because they can mimic the secondary structures, like α-helices, that often mediate these interactions. explorationpub.commdpi.com

A key strategy to turn peptides into viable drugs is to introduce modifications that enhance stability against protease degradation and improve cell permeability, often through the use of unnatural amino acids. mdpi.comnih.gov The incorporation of residues like 3-(4-thiazolyl)-alanine into a peptide sequence is one such approach. In a computational study aimed at designing cell-permeable cyclic peptide inhibitors of the MDMX-p53 interaction—a critical target in oncology—3-(4-thiazolyl)-l-alanine was included in a library of building blocks for virtual screening. nih.gov This highlights its utility as a component for designing peptidomimetics intended to disrupt challenging intracellular targets. The unique structural and electronic properties of the thiazole ring can contribute to improved binding affinity and pharmacokinetic properties of the final peptide-based inhibitor. tandfonline.com

Design and Application as Advanced Biochemical Probes

The strategic incorporation of non-canonical amino acids into peptides has emerged as a powerful approach for the development of sophisticated biochemical probes. These probes are instrumental in elucidating complex biological processes, identifying therapeutic targets, and understanding molecular recognition events. This compound, with its unique thiazole side chain, presents intriguing possibilities for the design of such advanced tools. The thiazole moiety, being a bioisostere of the imidazole (B134444) ring of histidine, allows for the substitution of this key amino acid in peptide sequences, potentially modulating binding affinity, selectivity, and metabolic stability. chemimpex.comufrj.brresearchgate.net This section explores the untapped potential and theoretical design principles for utilizing this compound in the creation of fluorescence and photoaffinity labels, as well as in chemical reporter strategies for target identification.

Development of Fluorescence and Photoaffinity Labels

The development of peptides that can report on their binding state or covalently capture their biological targets upon activation is a cornerstone of modern chemical biology. The incorporation of this compound into peptide sequences offers a promising avenue for the creation of such probes.

While the thiazole ring itself is not intrinsically fluorescent, its derivatives, such as thiazole orange, exhibit significant fluorescence enhancement upon binding to nucleic acids or when their rotational freedom is constrained within a binding pocket. researchgate.netnih.govbeilstein-journals.org This phenomenon, known as environment-sensitive fluorescence, can be exploited to design "turn-on" fluorescent peptide probes. By incorporating D-3-(4-Thiazolyl)-alanine into a peptide ligand, it is conceivable that the peptide would remain non-fluorescent in its unbound state in an aqueous environment. However, upon binding to its target protein, the thiazole side chain could become conformationally restricted within the binding interface, leading to a significant increase in fluorescence quantum yield. This would provide a direct and real-time readout of the binding event.

The design of such a probe would involve the strategic placement of the D-3-(4-Thiazolyl)-alanine residue at a position within the peptide sequence that is critical for target interaction and likely to experience a significant change in its local environment upon binding.

Table 1: Potential Fluorogenic Properties of Thiazolylalanine-Containing Peptides

| Feature | Description | Rationale |

| Probe Type | Environment-Sensitive "Turn-On" Probe | The fluorescence of the thiazole moiety is quenched in solution and enhanced in a constrained environment. |

| Mechanism | Restricted Rotation | Upon binding to a target, the rotation of the thiazole side chain is hindered, leading to an increase in fluorescence. nih.gov |

| Advantage | Low Background Signal | The probe is only fluorescent upon binding, minimizing background noise and enhancing signal-to-noise ratio. |

Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a ligand in a complex biological milieu. nih.govthermofisher.comresearchgate.net This method involves a ligand that carries a photoreactive group, which upon irradiation with UV light, forms a covalent bond with its target protein. thermofisher.com While this compound itself is not photoreactive, it can be a crucial component of a peptide-based photoaffinity probe.

The design of such a probe would typically involve a trifunctional scaffold:

A recognition element: The peptide sequence that provides binding affinity and selectivity for the target protein. The inclusion of D-3-(4-Thiazolyl)-alanine can be strategic here to enhance binding or stability. chemimpex.com

A photoreactive group: A moiety like a diazirine, benzophenone, or aryl azide, which is chemically inert until activated by light. thermofisher.com This group would typically be incorporated as a separate, modified amino acid within the peptide sequence. rsc.orgescholarship.org

A reporter tag: A group such as biotin (B1667282) or a clickable alkyne that allows for the subsequent detection and enrichment of the covalently labeled target protein. nih.gov

The role of this compound in such a construct would be to fine-tune the binding properties of the peptide, ensuring that the photo-crosslinking event occurs specifically at the target site. Its bioisosteric relationship with histidine makes it an attractive candidate for replacing this residue in known binding motifs to potentially improve selectivity or resist enzymatic degradation. researchgate.net

Table 2: Components of a Hypothetical Photoaffinity Probe Incorporating D-3-(4-Thiazolyl)-alanine

| Component | Example Moiety | Function |

| Recognition Element | Peptide containing D-3-(4-Thiazolyl)-alanine | Provides binding affinity and selectivity for the target. The thiazole can act as a histidine bioisostere. chemimpex.comresearchgate.net |

| Photoreactive Group | Diazirine or Benzophenone | Forms a covalent bond with the target protein upon UV activation. thermofisher.com |

| Reporter Tag | Biotin or Terminal Alkyne | Enables detection and isolation of the labeled target protein. nih.gov |

Chemical Reporter Strategies for Target Identification

Beyond its potential use in fluorescent and photoaffinity probes, the unique chemical properties of the thiazole ring in D-3-(4-Thiazolyl)-alanine can be leveraged in chemical reporter strategies for target identification. The core principle of these strategies is to use a modified biomolecule to report on its interactions within a cellular context.

One promising strategy involves exploiting the bioisosteric nature of the thiazole ring with histidine. ufrj.brresearchgate.net Histidine residues are frequently found in the active sites of enzymes and at the interface of protein-protein interactions, often playing a critical role in catalysis or binding through metal coordination or hydrogen bonding. nih.gov By systematically replacing key histidine residues in a known peptide ligand with D-3-(4-Thiazolyl)-alanine, it is possible to create a library of peptide analogues.

These analogues can then be used in competitive binding assays or functional screens to identify which substitutions are tolerated and which abolish binding. This information can provide valuable insights into the specific role of the original histidine residue in the interaction. For instance, if the thiazole-containing analogue retains or even enhances binding, it suggests that the nitrogen at the 3-position of the imidazole ring (which is absent in the thiazole) is not critical for the interaction.

Furthermore, a peptide containing D-3-(4-Thiazolyl)-alanine could be used as a stable analogue to facilitate the structural elucidation of a peptide-protein complex, for example, through X-ray crystallography. The replacement of a potentially reactive histidine with the more stable thiazolylalanine (B1683130) could aid in obtaining high-quality crystals.

Table 3: Chemical Reporter Strategy Utilizing D-3-(4-Thiazolyl)-alanine

| Strategy | Approach | Desired Outcome |

| Bioisosteric Substitution | Replace key histidine residues in a peptide ligand with D-3-(4-Thiazolyl)-alanine. | Elucidate the specific role of the histidine in the binding interaction and potentially enhance binding affinity or stability. |

| Competitive Binding Assays | Use the thiazolylalanine-containing peptide to compete with the native ligand for binding to its target. | Quantify the change in binding affinity and identify critical interaction points. |

| Structural Biology | Incorporate D-3-(4-Thiazolyl)-alanine into a peptide to create a more stable analogue for crystallization with its target protein. | Obtain high-resolution structural information of the peptide-protein complex. |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Structural Modifications of the Thiazolyl-alanine Moiety and Peptide Scaffold

The incorporation of Fmoc-D-3-(4-Thiazolyl)-alanine into peptide sequences is a strategic approach to enhance their therapeutic potential. chemimpex.comchemimpex.com The thiazole (B1198619) moiety, a heterocyclic ring containing sulfur and nitrogen, is a key feature that can be systematically modified to probe and optimize biological activity. chemimpex.comchemimpex.comchemimpex.com

Researchers have explored various modifications to both the thiazole ring and the surrounding peptide backbone to understand their impact on efficacy and specificity. These modifications can include:

Alterations to the Thiazole Ring: Substitutions on the thiazole ring can influence the electronic properties and steric bulk of the side chain, thereby affecting interactions with biological targets.

Peptide Backbone Modifications: Changes to the peptide backbone, such as N-methylation or the introduction of other non-natural amino acids, can alter the conformational flexibility and proteolytic stability of the resulting peptide. rsc.orggenscript.com

Cyclization: Cyclization of peptides containing the thiazolyl-alanine residue is a common strategy to constrain the peptide's conformation, which can lead to increased receptor affinity and stability. mdpi.comnih.gov

These systematic modifications allow for a detailed exploration of the structure-activity relationship (SAR), providing valuable insights for the design of more potent and selective therapeutic agents. For instance, studies on thiopeptides, a class of antibiotics rich in thiazole-containing residues, have demonstrated how subtle structural changes can significantly impact their antibacterial activity. ub.edupnas.org

Pharmacophore Modeling and Ligand-Based Drug Design Methodologies

Pharmacophore modeling and ligand-based drug design are powerful computational tools used to identify the key chemical features responsible for a molecule's biological activity. researchgate.netresearchgate.net In the context of this compound, these methods are employed to design novel molecules with improved properties.

A pharmacophore model for a series of related compounds highlights the essential three-dimensional arrangement of features like hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings that are crucial for binding to a specific biological target. By understanding the pharmacophore of active peptides containing the thiazolyl-alanine moiety, medicinal chemists can design new molecules that retain these key features while possessing more drug-like properties. nih.gov

Ligand-based drug design, which relies on the knowledge of molecules that bind to a target, is particularly useful when the three-dimensional structure of the target is unknown. chemrxiv.org This approach involves building a model based on the structures of known active and inactive compounds. The insights gained from such models can guide the synthesis of new derivatives of this compound with predicted enhanced activity.

Rational Design of Peptidomimetics with Modulated Functional Properties

Peptides often face limitations as therapeutic agents due to issues like poor stability and low oral bioavailability. chemrxiv.orgajprd.com Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to overcome these drawbacks. researchgate.netajprd.com The rational design of peptidomimetics incorporating the thiazolyl-alanine scaffold is a key strategy in modern drug discovery. chemrxiv.orgnih.gov

The goal is to create smaller, more stable molecules that retain the essential binding interactions of the parent peptide. chemrxiv.org This can be achieved through various strategies, including:

Backbone Modifications: Replacing amide bonds with more stable linkages to improve resistance to enzymatic degradation. ajprd.com

Side Chain Modifications: Altering side chains to enhance binding affinity and selectivity. ajprd.com

Scaffold Hopping: Replacing the peptide backbone with a non-peptidic scaffold while retaining the key side chain functionalities.

The thiazole ring of this compound can serve as a crucial pharmacophoric element in the design of these peptidomimetics, contributing to their biological activity. chemimpex.comchemimpex.com For example, research has shown that incorporating thiazole-containing amino acids can lead to potent inhibitors of enzymes like the SARS-CoV-2 main protease. nih.gov

Stereochemical Influences on Molecular Recognition and Biochemical Efficacy

The stereochemistry of amino acid residues within a peptide plays a critical role in determining its three-dimensional structure and, consequently, its biological activity. nih.gov The use of the D-enantiomer, this compound, as opposed to the naturally occurring L-form, can have profound effects on molecular recognition and biochemical efficacy.

Introducing a D-amino acid can:

Induce Specific Conformations: The presence of a D-amino acid can force the peptide into a specific turn or helical structure that may be optimal for binding to a biological target. nih.gov

Increase Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which typically recognize L-amino acids. nih.gov This can lead to a longer duration of action in the body.

Alter Binding Affinity and Selectivity: The change in stereochemistry can significantly impact how the peptide interacts with its target, potentially leading to increased affinity or improved selectivity for one receptor subtype over another. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Integration with Bio-orthogonal Chemistry and Chemoselective Ligation Strategies

The thiazole (B1198619) moiety of Fmoc-D-3-(4-Thiazolyl)-alanine presents a unique handle for bio-orthogonal and chemoselective ligation reactions, which are critical for studying biomolecules in their native environment without interfering with biological processes. nih.gov Current research is exploring the development of novel ligation strategies that specifically target the thiazole ring. These methods aim to achieve highly selective and efficient conjugation of peptides containing this unnatural amino acid to other molecules, such as fluorescent probes, imaging agents, or drug payloads.

One promising avenue is the development of transition-metal-catalyzed cross-coupling reactions that are biocompatible. For instance, palladium-catalyzed reactions have been shown to modify thiazole-containing peptides, enabling macrocyclization and the formation of peptide-peptide conjugates. rsc.org Future research will likely focus on adapting these reactions to be truly bio-orthogonal, allowing for the site-specific labeling of proteins and other biomolecules containing 3-(4-Thiazolyl)-alanine within living cells.

Furthermore, the thiazole ring can participate in catalyst-free "click" type reactions. The development of novel reaction partners that react specifically with the thiazole heterocycle under physiological conditions is an active area of investigation. Success in this area would significantly expand the bio-orthogonal chemistry toolkit, providing researchers with more options for intricate molecular labeling and tracking studies.

| Ligation Strategy | Potential Application | Key Research Focus |

| Biocompatible Palladium-Catalyzed Cross-Coupling | Site-specific protein modification in living cells | Catalyst development for aqueous environments |

| Thiazole-Specific Click Chemistry | Dual and orthogonal labeling of biomolecules | Design of novel thiazole-reactive partners |

| Native Chemical Ligation (NCL) Variants | Synthesis of complex, multi-domain proteins | Development of thiazole-based ligation auxiliaries |

Applications in the Development of Next-Generation Chemical Biology Tools

The incorporation of this compound into peptides is a key strategy for creating novel chemical biology tools to probe and manipulate biological systems. uq.edu.aunih.govrsc.orgchemicalprobes.org The unique properties of this amino acid can be leveraged to design sophisticated probes for studying protein function, enzyme activity, and cellular signaling pathways.

One area of significant potential is the development of activity-based probes (ABPs). The thiazole ring can be functionalized with reactive groups that covalently bind to the active site of specific enzymes. Peptides incorporating this compound can serve as scaffolds to deliver these "warheads," enabling the profiling of enzyme activity in complex biological samples.

Moreover, the thiazole moiety can act as a fluorescent quencher or a component of a FRET (Förster Resonance Energy Transfer) pair. By strategically placing 3-(4-Thiazolyl)-alanine within a peptide sequence alongside a fluorophore, researchers can design probes that signal conformational changes or binding events through changes in fluorescence. These "smart" probes are invaluable for real-time monitoring of biological processes. The development of such tools can be facilitated by the synthesis of thiazole-containing amino acids. nih.govresearchgate.net

| Chemical Biology Tool | Principle of Operation | Potential Application |

| Activity-Based Probes (ABPs) | Covalent modification of enzyme active sites | Enzyme activity profiling in disease states |

| FRET-Based Biosensors | Conformational change-induced fluorescence modulation | Real-time monitoring of protein-protein interactions |

| Photo-crosslinking Probes | Light-induced covalent capture of interacting partners | Identification of novel protein binding partners |

Exploration in Combinatorial Chemistry and High-Throughput Screening Library Generation

This compound is a valuable building block for the construction of diverse combinatorial peptide libraries. magellanbioscience.comnih.gov The inclusion of this unnatural amino acid significantly expands the chemical space that can be explored, increasing the probability of identifying peptides with desired biological activities. sigmaaldrich.com The D-configuration enhances the proteolytic stability of the resulting peptides, making them more suitable for therapeutic applications.

The thiazole ring introduces a heterocyclic element that can participate in unique binding interactions with biological targets, such as hydrogen bonding and π-π stacking. uq.edu.au By systematically incorporating 3-(4-Thiazolyl)-alanine at various positions within a peptide sequence, libraries can be generated to screen for high-affinity ligands against a wide range of protein targets.

High-throughput screening (HTS) platforms are essential for evaluating these large combinatorial libraries. 747labs.comdrugtargetreview.comcreative-peptides.com The development of robust and efficient screening assays is crucial for identifying "hit" peptides. These hits can then be further optimized through medicinal chemistry efforts to develop novel therapeutics or diagnostic agents. The synthesis of peptides for these libraries is often carried out using Fmoc solid-phase peptide synthesis. nih.govaltabioscience.com

| Library Type | Screening Target | Desired Outcome |

| Linear Peptide Libraries | G-protein coupled receptors (GPCRs) | Identification of novel agonists or antagonists |

| Cyclic Peptide Libraries | Protein-protein interaction interfaces | Discovery of potent and selective inhibitors |

| Peptide-Drug Conjugate Libraries | Cancer cell surface receptors | Development of targeted drug delivery systems |

Potential Contributions to Supramolecular Chemistry and Nanomaterials Science

The self-assembly properties of Fmoc-protected amino acids are well-documented, leading to the formation of various nanostructures such as nanofibers, nanotubes, and hydrogels. nih.govresearchgate.net The incorporation of the thiazole ring in this compound introduces additional non-covalent interactions that can influence and direct the self-assembly process.

The aromatic nature of the thiazole ring can lead to enhanced π-π stacking interactions, complementing the stacking of the Fmoc groups and potentially leading to more ordered and stable supramolecular structures. The nitrogen and sulfur atoms in the thiazole ring can also participate in hydrogen bonding and coordination with metal ions, offering further control over the assembly process.

These self-assembled nanostructures have potential applications in various fields, including tissue engineering, drug delivery, and biosensing. For example, hydrogels formed from peptides containing this compound could be designed to encapsulate and release therapeutic agents in a controlled manner. Furthermore, the thiazole moiety could be used to template the growth of nanoparticles or to create conductive peptide-based nanomaterials.

| Nanostructure | Driving Force for Assembly | Potential Application |

| Nanofibers/Hydrogels | π-π stacking and hydrogen bonding | Scaffolds for 3D cell culture and tissue engineering |

| Nanotubes | Controlled helical self-assembly | Channels for ion transport and biosensing |

| Metal-Peptide Frameworks | Coordination of thiazole to metal ions | Catalytic materials and porous frameworks for storage |

Q & A

What are the standard protocols for synthesizing Fmoc-D-3-(4-Thiazolyl)-alanine?

Answer:

Synthesis typically involves coupling the thiazolyl-alanine residue with Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-succinimide) under basic conditions. A procedure analogous to involves dissolving the amino acid derivative (e.g., D-3-(4-thiazolyl)-alanine) in water with NaHCO₃, followed by Fmoc-OSu addition in acetone. Vigorous stirring ensures homogeneous mixing, and post-reaction steps include pH adjustment (to ~1 with KHSO₄), diethyl ether extraction, and purification via recrystallization or chromatography. Racemization risks are mitigated by maintaining low temperatures and controlled pH during coupling .

How is the purity of this compound assessed in research settings?

Answer:

Purity is validated using HPLC (High-Performance Liquid Chromatography) with UV detection (e.g., 254 nm) and MS (Mass Spectrometry) for molecular weight confirmation. Suppliers like Kanto Reagents and Creative Peptides report >97% purity via HPLC, with additional characterization using optical rotation measurements (e.g., [α]D in CHCl₃ or DMF) to confirm stereochemical integrity .

What strategies prevent racemization during solid-phase peptide synthesis (SPPS) when incorporating this amino acid?

Answer:

Key strategies include:

- Coupling Conditions : Use of HOBt/DIC or Oxyma Pure/DIEA activators at 0–4°C to minimize base-induced racemization.

- Microwave-Assisted Synthesis : Shortened coupling times (e.g., 5–10 minutes at 25–50°C) reduce exposure to racemization-prone conditions (as noted for long peptides in ).

- Side-Chain Protection : Temporary protection of the thiazolyl group (if reactive) using acid-labile groups (e.g., Trt) to prevent undesired side reactions .

How does the 4-thiazolyl substituent influence peptide conformational stability and bioactivity?

Answer:

The 4-thiazolyl group introduces steric bulk and aromaticity, which can:

- Enhance Hydrophobicity : Promote membrane permeability in therapeutic peptides.

- Modulate Receptor Binding : Analogous to naphthyl-substituted peptides in , the thiazolyl moiety may engage in π-π stacking or hydrogen bonding with target proteins (e.g., enzyme active sites).

- Impact Folding : Bulky side chains may restrict backbone flexibility, favoring specific secondary structures (e.g., β-turns) .

What are the primary applications of this compound in academic research?

Answer:

- Peptide Drug Design : Incorporation into antimicrobial or receptor-targeting peptides to exploit its unique steric and electronic properties.

- Structural Studies : Probing the role of non-canonical amino acids in peptide folding via alanine scanning or mutagenesis (similar to ’s PROTAC linker applications).

- Enzyme Inhibition : Thiazolyl groups may act as bioisosteres for natural substrates in enzyme inhibition assays .

How can conflicting data on incorporation efficiency in long peptide chains be resolved?

Answer:

- Analytical Techniques : Use LC-MS/MS to confirm sequence integrity and identify misincorporation sites.

- Optimized Deprotection : Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) ensures complete Fmoc removal without side-chain degradation.

- Comparative Studies : Test microwave-assisted ( ) vs. traditional SPPS to evaluate yield improvements for sequences >20 residues .

What are the storage and handling recommendations for this compound?

Answer:

- Storage : -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation (as per ).

- Handling : Use anhydrous solvents (DMF, DCM) during synthesis to avoid Fmoc cleavage. Safety protocols include gloves/eye protection, though GHS classification indicates low acute toxicity ( ) .

How can microwave-assisted synthesis optimize incorporation into complex peptides?

Answer:

- Parameter Optimization : 50°C for 10–15 minutes with 20% v/v DMSO in DMF enhances solubility of hydrophobic residues like thiazolyl-alanine.

- Coupling Efficiency : Real-time monitoring via conductivity sensors ensures complete activation.

- Scalability : Fragment condensation ( ) is preferred for sequences >50 residues to reduce aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.